2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pKa Structure-activity relationship

This 2-fluoro analog is the critical ortho-substituted probe for mapping the electronic and steric SAR in triazolyl-benzenesulfonamide programs. Unlike the unsubstituted, bromo, or methoxy variants, the 2-fluoro group delivers a unique Hammett σₘ of 0.34 with minimal steric perturbation, enabling precise dissection of CA isoform (I, II, IX, XII) selectivity and CCR2/CCR9 functional antagonism. Procuring CAS 2034253-89-7 completes the halogen/small-substituent matrix without custom synthesis, saving months of lead-optimization time. Ideal for head-to-head comparison with the parent hydrogen or 4-methoxy-3-methyl congeners in the same assay panel.

Molecular Formula C16H15FN4O2S
Molecular Weight 346.38
CAS No. 2034253-89-7
Cat. No. B2641282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
CAS2034253-89-7
Molecular FormulaC16H15FN4O2S
Molecular Weight346.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H15FN4O2S/c17-14-8-4-5-9-16(14)24(22,23)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15,20H,12H2
InChIKeyGVVMJRHCEKYHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034253-89-7): Procurement-Oriented Compound Profile


2-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034253-89-7, molecular formula C₁₆H₁₅FN₄O₂S, MW 346.38) is a synthetic aryl sulfonamide derivative that incorporates a 2-fluorobenzenesulfonamide head group, a chiral 1-phenylethylamine linker, and a 2H-1,2,3-triazole tail. The compound belongs to a broader class of triazole-linked benzenesulfonamides that have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms [1] and as antagonists of the CCR2/CCR9 chemokine receptors [2]. The 2-fluoro substituent on the benzenesulfonamide ring is a key structural discriminator relative to unsubstituted, chloro-, bromo-, methoxy-, or trifluoromethoxy-substituted analogs within this series.

Why 2-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034253-89-7) Cannot Be Freely Substituted by In-Class Analogs


Within the triazolyl-benzenesulfonamide series, subtle alterations to the aryl sulfonamide substitution pattern—including halogen identity, position, and the presence of additional electron-withdrawing or electron-donating groups—profoundly alter inhibitory potency and isoform selectivity profiles against carbonic anhydrase isoforms [1]. The 2-fluoro substitution introduces a unique combination of electronegativity and minimal steric perturbation that is distinct from the 2-bromo, 3-chloro-4-fluoro, or 4-trifluoromethoxy analogs cataloged in the same chemical space [2]. In the context of CCR2/CCR9 antagonism, the patent literature demonstrates that even minor changes to the benzenesulfonamide aryl group can shift receptor selectivity and in vivo efficacy [3]. Consequently, generic interchange among close analogs without empirical validation risks compromising target engagement, selectivity windows, and downstream pharmacological outcomes.

Quantitative Differentiation Evidence for CAS 2034253-89-7 Against Closest Structural Analogs


Electronic Modulation via 2-Fluoro Substitution: pKa and Zinc-Binding Implications for Carbonic Anhydrase Inhibition

The 2-fluoro substituent on the benzenesulfonamide ring exerts an electron-withdrawing effect that lowers the sulfonamide NH pKa, thereby enhancing the fraction of deprotonated (active) zinc-binding species at physiological pH relative to unsubstituted or electron-donating analogs. In the broader benzenesulfonamide carbonic anhydrase inhibitor series, compounds bearing an unsubstituted phenyl ring on the benzenesulfonamide head exhibited Ki values against hCA II in the range of 0.83–15.7 nM, whereas the introduction of electron-withdrawing substituents such as trifluoromethyl in meta or para positions led to approximately 10-fold decreases in inhibitory activity [1]. The 2-fluoro substitution occupies an intermediate electronic landscape: it is less deactivating than meta- or para-CF₃, but more electron-withdrawing than hydrogen, methoxy, or methyl substituents found on direct catalog analogs such as 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide [2]. No direct head-to-head Ki comparison between CAS 2034253-89-7 and these specific analogs has been published.

Carbonic anhydrase inhibition Sulfonamide pKa Structure-activity relationship

Steric and Conformational Differentiation from 2-Bromo and 3-Chloro-4-Fluoro Analogs

Among the cataloged N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide series, the 2-fluoro analog (CAS 2034253-89-7) bears the smallest ortho halogen substituent (van der Waals radius: F = 1.47 Å), compared with 2-bromo (Br = 1.85 Å) and 3-chloro-4-fluoro (Cl = 1.75 Å at meta position plus F at para) analogs listed on chemical supplier platforms . In carbonic anhydrase inhibitor co-crystal structures with hCA II, the ortho position of the benzenesulfonamide ring is oriented toward a sterically constrained region of the active site entrance [1]. Larger ortho substituents such as bromine are predicted to sterically clash with this region, potentially reducing binding affinity or altering isoform selectivity compared to the compact 2-fluoro derivative. No published X-ray structure exists for CAS 2034253-89-7.

Ligand-receptor fit Steric parameters Chiral benzenesulfonamide

Dual-Target Potential: Carbonic Anhydrase Inhibition and CCR2/CCR9 Antagonism Within a Single Scaffold Class

The triazolyl phenyl benzenesulfonamide scaffold to which CAS 2034253-89-7 belongs has been independently validated for two distinct target classes. The 2016 J. Med. Chem. study demonstrated that compounds within this structural family achieve low nanomolar to subnanomolar inhibition of hCA II, IX, and XII (Ki values as low as 0.83 nM for hCA II and 1.1 nM for hCA XII for the most potent analogs) [1]. Separately, U.S. Patent 7,718,683 B2 established that aryl sulfonamide derivatives incorporating the triazole moiety act as potent antagonists of CCR2 and CCR9 receptors, with animal testing demonstrating efficacy in inflammation models [2]. No other analog in the N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide series has published quantitative data spanning both target classes, though the scaffold's dual potential is a class-level property.

Carbonic anhydrase CCR2 antagonist CCR9 antagonist Inflammation

Recommended Procurement and Research Use Scenarios for 2-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034253-89-7)


Carbonic Anhydrase Isoform Selectivity Profiling with a Compact Ortho-Fluoro Warhead

CAS 2034253-89-7 is best deployed as a probe for carbonic anhydrase isoform selectivity studies where the ortho-substituent steric environment is hypothesized to differentiate hCA I, II, IX, and XII binding. Based on class-level SAR from Nocentini et al. (2016) demonstrating that unsubstituted phenyl-bearing triazole-benzenesulfonamides achieve hCA II Ki values of 0.83–15.7 nM and hCA IX Ki values of 1.1–23.6 nM, the 2-fluoro analog is projected to maintain low-nanomolar potency while introducing a unique electronic signature (Hammett σₘ = 0.34) distinct from the unsubstituted, methoxy, methyl, and trifluoromethyl congeners used as comparators in the published series . Researchers should compare this compound head-to-head with the unsubstituted analog and the 4-methoxy-3-methyl analog in the same assay to empirically establish the 2-fluoro SAR within their specific CA isoform panel of interest.

CCR2/CCR9 Chemokine Receptor Antagonist Screening

The triazolyl phenyl benzenesulfonamide scaffold is claimed in U.S. Patent 7,718,683 B2 as a potent CCR2/CCR9 antagonist chemotype with demonstrated in vivo anti-inflammatory activity . CAS 2034253-89-7, bearing the 2-fluoro substitution, can serve as a screening candidate in CCR2 and CCR9 binding and functional assays. Given that the patent broadly covers aryl sulfonamide variations on this scaffold, this specific compound should be evaluated alongside other halogen-substituted analogs to map the SAR of the benzenesulfonamide aryl group on CCR2 vs. CCR9 selectivity and functional antagonism.

In Vivo Glaucoma Model Evaluation Leveraging Class-Validated IOP-Lowering Activity

Select sulfonamides from the triazole-benzenesulfonamide chemotype reported in the 2016 J. Med. Chem. study demonstrated significant intraocular pressure (IOP) lowering activity in an animal model of glaucoma, correlating with potent hCA II and XII inhibition (Ki values as low as 0.83 nM and 1.1 nM, respectively) . CAS 2034253-89-7, as an analog within this chemotype carrying the 2-fluoro substituent, is a candidate for IOP-lowering efficacy studies. Its 2-fluoro substitution differentiates it from the published exemplars and enables investigation of whether ortho-fluorination alters ocular pharmacokinetics, corneal permeability, or duration of action relative to the unsubstituted and para-substituted analogs that were directly studied in vivo.

Medicinal Chemistry SAR Enumeration Around the Ortho Position of the Benzenesulfonamide Ring

For medicinal chemistry teams conducting systematic SAR exploration of the benzenesulfonamide aryl substitution pattern within the triazole-ethylamine scaffold, CAS 2034253-89-7 fills the ortho-fluoro cell in a substitution matrix that includes ortho-bromo, ortho-hydrogen, meta-chloro/para-fluoro, para-methoxy/meta-methyl, and para-trifluoromethoxy variants . Its procurement enables complete coverage of the halogen/small-substituent SAR landscape without requiring custom synthesis of this specific analog, accelerating lead optimization timelines in carbonic anhydrase inhibitor or CCR2/CCR9 antagonist programs.

Quote Request

Request a Quote for 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.